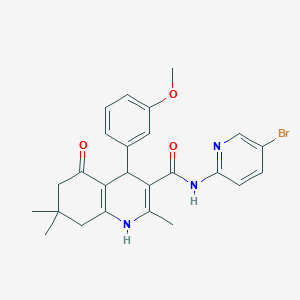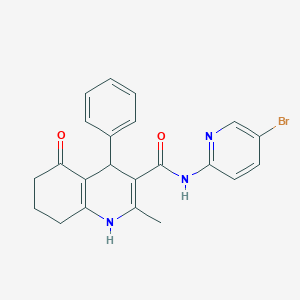![molecular formula C23H20N2OS B304310 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating certain pathways involved in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone include its ability to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it useful for studying various physiological processes. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, further research is needed to optimize its synthesis and dosing for use in scientific research.
In conclusion, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a promising compound for scientific research due to its various biochemical and physiological effects. Its ability to modulate multiple signaling pathways makes it useful for studying various physiological processes. However, its potential toxicity requires careful dosing and monitoring in experiments. Further research is needed to investigate its potential use in the treatment of neurodegenerative diseases and other physiological processes.
Synthesemethoden
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves several steps. The starting materials include 2-acetylthiophene, 2,6-dimethylpyridine-3,5-dicarboxylic acid, and biphenyl-4-carbaldehyde. The reaction involves the condensation of these starting materials in the presence of a base and a catalyst, followed by several purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone |
|---|---|
Molekularformel |
C23H20N2OS |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H20N2OS/c1-13-14(2)19-20(24)22(27-23(19)25-15(13)3)21(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,24H2,1-3H3 |
InChI-Schlüssel |
BUUJNWIOMQZERM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=C1C)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C |
Kanonische SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)